1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
Description
1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid is a Boc-protected pyrrolidine derivative featuring a 2-methylphenyl substituent at the 4-position and a carboxylic acid group at the 3-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties or enabling selective functionalization .
Properties
IUPAC Name |
4-(2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-11-7-5-6-8-12(11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRFKCUIVZCVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butoxycarbonyl (Boc) protecting group. Common reagents used in these reactions include:
Pyrrolidine: The starting material for the pyrrolidine ring.
2-Methylphenyl: Introduced through a substitution reaction.
Tert-butoxycarbonyl chloride: Used to introduce the Boc protecting group.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway regulation: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Structure : Differs by a 4-methoxy group instead of 2-methyl on the phenyl ring.
- Molecular Formula: C₁₈H₂₃NO₅ (based on CAS 851484-94-1) .
- Purity : ≥95% (as reported in commercial catalogs) .
- Impact : The electron-donating methoxy group at the para position may alter electronic properties compared to the sterically hindered 2-methyl substituent, affecting binding affinity in target interactions.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Heterocycle and Functional Group Modifications
1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid
- Structure: Piperidine core with a 3-fluoroanilino substituent and Boc protection.
- Application : Such fluorinated analogs are often explored in CNS drug candidates due to improved blood-brain barrier penetration .
(R)- and (S)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
- Structure : Lacks the aromatic substituent but retains the Boc-protected pyrrolidine and carboxylic acid.
- CAS Numbers : 72925-16-7 (R-isomer), 140148-70-5 (S-isomer) .
- Role : Serve as chiral building blocks for asymmetric synthesis, emphasizing the importance of stereochemistry in biological activity .
Biological Activity
1-(Tert-butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₅NO₄
- Molecular Weight : 321.39 g/mol
- CAS Number : 1354487-85-6
The biological activity of Boc-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid is primarily attributed to its role as a precursor in the synthesis of direct Factor Xa inhibitors, such as Eribaxaban. These inhibitors are crucial in anticoagulant therapy, particularly for preventing venous thromboembolism (VTE) in patients undergoing surgeries like total knee replacement (TKR) . The compound exhibits high affinity for human Factor Xa, which is a key enzyme in the coagulation cascade.
Pharmacological Studies and Findings
Several studies have elucidated the pharmacological properties of Boc-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid:
- Anticoagulant Activity : As an intermediate for Factor Xa inhibitors, this compound has shown significant anticoagulant activity in preclinical models. Research indicates that derivatives synthesized from this compound can effectively inhibit thrombin generation and platelet activation, which are critical in clot formation .
- Neuropharmacological Applications : The compound has been explored for its potential in treating neurological disorders. Its structural features allow it to interact with various neurotransmitter systems, suggesting possible applications in conditions like anxiety and depression .
- Enzyme Interaction Studies : Investigations into the enzyme interactions involving this compound have revealed its ability to modulate certain metabolic pathways. This property is beneficial for understanding drug metabolism and improving drug design .
Case Study 1: Synthesis and Efficacy of Derivatives
A study focused on the synthesis of derivatives from Boc-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid demonstrated that modifications at the phenyl ring significantly influenced anticoagulant potency. For instance, the introduction of halogen substituents enhanced binding affinity to Factor Xa .
Case Study 2: Neuropharmacological Evaluation
In a preclinical trial assessing the neuropharmacological effects of derivatives derived from this compound, researchers observed significant anxiolytic effects in rodent models. The study highlighted the importance of structural modifications on pharmacodynamic profiles .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
